molecular formula C17H15FN2O B1369254 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine

3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine

Cat. No.: B1369254
M. Wt: 282.31 g/mol
InChI Key: VKCFNPUWONHRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine typically involves the cycloaddition of appropriate precursors. One common method is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. The reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. Microwave-assisted synthesis has been reported to enhance reaction rates and yields, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound, which forms the basis for many derivatives.

    3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.

    Oxadiazoles: Similar five-membered heterocycles with two nitrogen atoms.

Uniqueness

3-(1-(2-fluorobiphenyl-4-yl)ethyl)isoxazol-5-amine is unique due to the presence of the 2-fluoro-4-biphenylyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a drug candidate and differentiates it from other isoxazole derivatives .

Properties

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

3-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-amine

InChI

InChI=1S/C17H15FN2O/c1-11(16-10-17(19)21-20-16)13-7-8-14(15(18)9-13)12-5-3-2-4-6-12/h2-11H,19H2,1H3

InChI Key

VKCFNPUWONHRSI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(2-Fluoro-4-biphenylyl)-3-oxo-pentanenitrile (2.75 g, 10.3 mmol) in ethanol (70 ml) was added hydroxylamine hydrochloride (1.1 g, 15.8 mmol) in pyridine (10 ml). After addition, the mixture was stirred at room temperature overnight, then evaporated under reduced pressure to a residue, which was chromatographed and then recrystalyzed to afford 5-amino-3-(1-(2-fluoro-4-biphenylyl)ethyl)isoxazole (2.20 g, 76% yield) as crystalline material: mp 122°-123° C.
Name
4-(2-Fluoro-4-biphenylyl)-3-oxo-pentanenitrile
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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